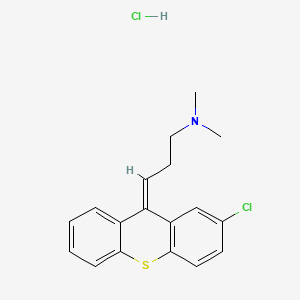

trans-2-Chloro-9-(3-(dimethylamino)propylidene)thioxanthene, hydrochloride

Description

Historical Context of Thioxanthene (B1196266) Antipsychotic Research

The development of thioxanthene antipsychotics began in the late 1950s, emerging from research that aimed to modify and improve upon the earlier phenothiazine (B1677639) class of antipsychotics. mdpi.com Scientists sought to create "carbon-analogues" of phenothiazines, hoping to develop compounds with fewer toxic effects than drugs like chlorpromazine (B137089). mdpi.comencyclopedia.pub This line of inquiry led to the synthesis of thioxanthenes in Denmark in 1958. cambridge.org

Chlorprothixene (B1288) was the first compound in the thioxanthene series to be synthesized and was introduced by Lundbeck in 1959. mdpi.comwikipedia.orgwikidoc.org Following its introduction, other thioxanthene derivatives were developed, including the more potent clopenthixol (B1202743) in 1961, as well as thiothixene (B151736) and flupenthixol. mdpi.com The research into thioxanthenes was part of a broader wave of psychopharmacological discovery that included the development of butyrophenones like haloperidol, also in 1958. nih.gov The structural difference between phenothiazines and thioxanthenes lies in the substitution of the nitrogen atom in the central ring of phenothiazines with a carbon atom. mdpi.com This structural change, specifically the presence of a double bond in the side chain, was found to significantly increase the neuroleptic capacity of thioxanthenes. mdpi.com

Academic Classification and Theoretical Frameworks in Psychopharmacology

Chlorprothixene is classified as a typical, or first-generation, antipsychotic of the thioxanthene group. patsnap.comwikipedia.orgdrugbank.com This classification places it among the earlier antipsychotic drugs developed in the 1950s. wikipedia.org The primary theoretical framework for the action of typical antipsychotics, including chlorprothixene, is the dopamine (B1211576) hypothesis of schizophrenia. This theory posits that an excess of dopamine activity in certain brain pathways, such as the mesolimbic pathway, contributes to psychotic symptoms. patsnap.complos.org

Chlorprothixene functions primarily as an antagonist at dopamine D2 receptors. patsnap.com By blocking these receptors, it reduces the effects of dopamine, which is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. patsnap.com

Dopamine Receptors (D1, D2, D3, D4, D5): Antagonism at these receptors is central to its antipsychotic effects. wikipedia.orgdrugbank.comt3db.ca It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. drugbank.comselleckchem.comgpatindia.com

Serotonin (B10506) (5-HT) Receptors (5-HT2, 5-HT6, 5-HT7): It acts as an antagonist at serotonin 5-HT2 receptors. patsnap.comwikipedia.org This action is theorized to contribute to the mitigation of some negative symptoms of schizophrenia and may also lessen certain extrapyramidal side effects typically associated with potent dopamine antagonists. patsnap.com

Histamine (B1213489) H1 Receptors: Strong antagonism at H1 receptors is responsible for the compound's significant sedative properties. patsnap.combionity.com

Muscarinic Acetylcholine (B1216132) Receptors: Its anticholinergic activity stems from the blockade of these receptors. patsnap.comwikipedia.org

Alpha-1 Adrenergic Receptors: Antagonism at these receptors is also part of its profile. wikipedia.orgncats.io

Due to its potent antagonism of serotonin 5-HT2A and muscarinic acetylcholine receptors, chlorprothixene is sometimes described as an atypical antipsychotic, as these properties can lead to milder extrapyramidal symptoms compared to other typical antipsychotics. wikipedia.org

The binding affinity of chlorprothixene to various receptors has been quantified in research studies, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a stronger binding affinity.

Table 1: Receptor Binding Affinity of Chlorprothixene

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D1 (hD1) | 18 medchemexpress.comapexbt.com |

| Dopamine D2 (hD2) | 2.96 medchemexpress.comapexbt.com |

| Dopamine D3 (hD3) | 4.56 medchemexpress.comapexbt.com |

| Dopamine D5 (hD5) | 9 medchemexpress.comapexbt.com |

| Serotonin 5-HT2 | 9.4 pKi medchemexpress.com |

| Serotonin 5-HT6 | 3 apexbt.com |

| Serotonin 5-HT7 | 5.6 apexbt.com |

| Histamine H1 (hH1) | 3.75 medchemexpress.comapexbt.com |

Structure

3D Structure of Parent

Properties

CAS No. |

2461-06-5 |

|---|---|

Molecular Formula |

C18H19Cl2NS |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+; |

InChI Key |

YWKRLOSRDGPEJR-FJUODKGNSA-N |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Other CAS No. |

6469-93-8 |

Pictograms |

Acute Toxic |

solubility |

>52.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research

Historical Synthetic Pathways of Chlorprothixene (B1288) and Related Thioxanthenes

Chlorprothixene was the first of the thioxanthene (B1196266) antipsychotics to be synthesized and was introduced in 1959. wikipedia.org The synthesis of the thioxanthene core and its subsequent elaboration to form chlorprothixene has been a subject of interest. A common synthetic route is outlined below:

Formation of the Thioxanthenone Core: The synthesis often begins with the reaction of 2-mercaptobenzoic acid and 1-bromo-4-chlorobenzene. This reaction yields 2-(4-chlorophenylthio)benzoic acid. gpatindia.com

Intramolecular Cyclization: The resulting acid is treated with a dehydrating agent, such as phosphorus pentachloride, to form the acid chloride. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, typically catalyzed by aluminum chloride, to form the tricyclic ketone, 2-chlorothioxanthen-9-one. gpatindia.com

Addition of the Side Chain: The key side chain is introduced by reacting the 2-chlorothioxanthen-9-one with a Grignard reagent, specifically 3-dimethylaminopropylmagnesium bromide. This reaction results in the formation of a tertiary alcohol. gpatindia.com

Dehydration: The final step is the dehydration of the tertiary alcohol to create the exocyclic double bond characteristic of chlorprothixene. This is achieved by acylating the hydroxyl group with acetyl chloride, followed by pyrolysis of the resulting acetate (B1210297) to yield chlorprothixene. gpatindia.com

This multi-step synthesis allows for the creation of the core thioxanthene structure and the attachment of the pharmacologically important dimethylaminopropylidene side chain.

| Step | Starting Material(s) | Key Intermediate | Reagents |

|---|---|---|---|

| 1 | 2-mercaptobenzoic acid, 1-bromo-4-chlorobenzene | 2-(4-chlorophenylthio)benzoic acid | - |

| 2 | 2-(4-chlorophenylthio)benzoic acid | 2-chlorothioxanthen-9-one | Phosphorus pentachloride, Aluminum chloride |

| 3 | 2-chlorothioxanthen-9-one | Tertiary alcohol intermediate | 3-dimethylaminopropylmagnesium bromide |

| 4 | Tertiary alcohol intermediate | Chlorprothixene | Acetyl chloride, Heat (pyrolysis) |

Research into related thioxanthenes has also explored various synthetic modifications to this basic pathway to produce a library of compounds for pharmacological evaluation. nih.govnih.govacs.org For instance, variations in the starting materials and the side chain can lead to a diverse range of thioxanthene derivatives. encyclopedia.pub

Stereochemical Considerations in Chlorprothixene Synthesis and Activity

A crucial aspect of chlorprothixene's chemistry and pharmacology is its stereochemistry. The exocyclic double bond in the chlorprothixene molecule gives rise to two geometric isomers: cis-(Z) and trans-(E). ebi.ac.uk

The pharmacological activity of chlorprothixene resides almost exclusively in the cis-(Z) isomer. ebi.ac.uk The trans-(E)-chlorprothixene is virtually inactive as an antidopaminergic agent. ebi.ac.uk This stereoselectivity highlights the importance of the three-dimensional structure of the molecule for its interaction with biological targets, such as dopamine (B1211576) receptors.

The synthesis described in the previous section results in a mixture of the cis and trans isomers. Therefore, a separation step is necessary to isolate the pharmacologically active cis-(Z)-chlorprothixene. The IUPAC name for the active isomer is (Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethyl-propan-1-amine. gpatindia.com The significant difference in activity between the two isomers underscores the precise conformational requirements for binding to its target receptors. ebi.ac.uk In thioxanthene and xanthene ring systems, the cis forms are generally more potent neuroleptics than their trans counterparts. gpatindia.com

| Isomer | Configuration | Antidopaminergic Potency |

|---|---|---|

| cis-Chlorprothixene | (Z) | Active |

| trans-Chlorprothixene | (E) | Virtually Inactive |

Design and Synthesis of Chlorprothixene Derivatives for Pharmacological Probes

The thioxanthene scaffold of chlorprothixene serves as a versatile template for the design and synthesis of novel derivatives to be used as pharmacological probes. By systematically modifying the core structure, researchers can investigate the structure-activity relationships (SAR) and develop tools to explore biological pathways.

Key areas for modification include:

Substitution on the Tricyclic Ring System: Altering the position and nature of substituents on the aromatic rings can influence the electronic properties and steric interactions of the molecule, potentially modulating its binding affinity and selectivity for different receptors. For example, the chlorine atom at the 2-position is considered important for neuroleptic activity. gpatindia.com

Modification of the Alkylidene Side Chain: The length, branching, and functional groups of the side chain can be varied. The nature of the amine group is also a critical determinant of activity. For instance, replacing the dimethylamino group with a piperazine (B1678402) moiety can increase potency. gpatindia.com

Recent research has focused on synthesizing thioxanthene derivatives with potential applications beyond antipsychotic activity, such as in oncology and anti-inflammatory research. nih.govacs.org These studies often involve creating a library of related compounds and screening them for activity against various cell lines or enzymes. nih.govacs.org The development of such derivatives provides valuable tools for understanding the molecular targets of thioxanthenes and for identifying new therapeutic leads.

Isotopic Labeling Strategies for Advanced Research Applications (e.g., Deuteration)

Isotopic labeling is a powerful technique used in pharmaceutical research to study the metabolism, pharmacokinetics, and mechanism of action of drugs. In the context of chlorprothixene, this can involve the incorporation of stable isotopes like deuterium (B1214612) (²H).

Deuteration, the replacement of hydrogen atoms with deuterium, can have significant effects on the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wpmucdn.com If the cleavage of a C-H bond is a rate-determining step in the metabolism of chlorprothixene, substituting that hydrogen with deuterium can slow down the metabolic process. wpmucdn.com This is known as the deuterium kinetic isotope effect.

Potential benefits of deuterating chlorprothixene for research purposes include:

Improved Metabolic Stability: Reduced rates of metabolism can lead to a longer half-life and increased exposure of the drug in the body. researchgate.net

Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of certain metabolites.

Use in Mechanistic Studies: Isotopically labeled chlorprothixene can be used as a tracer in metabolic studies to identify and quantify metabolites more easily using techniques like mass spectrometry.

The strategic placement of deuterium atoms is crucial for achieving the desired effects without altering the drug's fundamental pharmacological activity at its target receptors. researchgate.net While the pharmacodynamics are often nearly identical between the deuterated and non-deuterated versions, the pharmacokinetic profile can be significantly improved. researchgate.net This approach has led to the development and approval of several deuterated drugs in various therapeutic areas.

| Property | Potential Effect of Deuteration | Underlying Principle |

|---|---|---|

| Metabolic Rate | Decrease | Deuterium Kinetic Isotope Effect (stronger C-D bond) |

| Pharmacokinetics | Longer half-life, increased systemic exposure | Slower clearance due to reduced metabolism |

| Pharmacodynamics | Generally unchanged | Deuterium does not significantly alter receptor binding affinity |

| Toxicity | Potentially reduced | Alteration of metabolic pathways may avoid formation of toxic metabolites |

Molecular Pharmacology and Receptor Binding Dynamics

Dopaminergic Receptor Interactions and Affinities

Chlorprothixene (B1288) hydrochloride demonstrates a strong binding affinity for several dopamine (B1211576) receptor subtypes, functioning as an antagonist at these sites. selleckchem.comapexbt.commedchemexpress.comtargetmol.com This antagonism, particularly at the D2 receptor, is a cornerstone of its antipsychotic mechanism, helping to modulate dopaminergic hyperactivity in the brain's mesolimbic pathway. patsnap.comdrugbank.com

D2 Receptor Binding and Antagonism

The interaction with the dopamine D2 receptor is a primary component of chlorprothixene hydrochloride's pharmacological action. patsnap.comresearchgate.net It displays a high affinity for the human D2 receptor, with a reported Ki value of 2.96 nM. selleckchem.comapexbt.commedchemexpress.comtargetmol.com As a potent antagonist, chlorprothixene hydrochloride effectively blocks postsynaptic mesolimbic D2 receptors, a mechanism thought to be central to its efficacy in reducing the positive symptoms of schizophrenia. patsnap.comdrugbank.comapexbt.com

D3 Receptor Binding and Antagonism

Chlorprothixene hydrochloride also exhibits a strong binding affinity for the dopamine D3 receptor. The reported Ki value for its interaction with the human D3 receptor is 4.56 nM. selleckchem.comapexbt.commedchemexpress.comtargetmol.com Its antagonist activity at this receptor subtype further contributes to its broad dopaminergic modulation. drugbank.comselleckchem.comnih.gov

D5 Receptor Binding and Antagonism

The compound's interaction extends to the D5 receptor subtype, where it binds with a Ki of 9 nM. selleckchem.comapexbt.commedchemexpress.comtargetmol.com Chlorprothixene hydrochloride acts as an antagonist at D5 receptors, rounding out its comprehensive inhibitory profile across the dopamine receptor family. selleckchem.comselleckchem.com

Interactive Data Table: Dopamine Receptor Binding Affinities of Chlorprothixene

| Receptor Subtype | Binding Affinity (Ki) |

| D1 | 18 nM |

| D2 | 2.96 nM |

| D3 | 4.56 nM |

| D5 | 9 nM |

Serotonergic Receptor Interactions and Affinities

5-HT2 Receptor Binding and Antagonism

Chlorprothixene hydrochloride is a potent antagonist of the 5-HT2 receptor. patsnap.comdrugbank.comselleckchem.comnih.govdrugbank.comguidetopharmacology.org It demonstrates high affinity for this receptor, with a reported pKi of 9.4, which corresponds to a Ki of approximately 0.4 nM. medchemexpress.com Another source reports a Ki of 9.4 nM. selleckchem.comselleckchem.com This antagonism at 5-HT2 receptors may play a role in mitigating some of the negative symptoms of schizophrenia and may also influence the incidence of extrapyramidal side effects. patsnap.com

Interactive Data Table: Serotonin (B10506) Receptor Binding Affinity of Chlorprothixene

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki) |

| 5-HT2 | 9.4 | ~0.4 nM / 9.4 nM |

Histaminergic Receptor Interactions and Affinities

The sedative properties of chlorprothixene are largely attributed to its potent interaction with histamine (B1213489) receptors, particularly the H1 subtype.

Chlorprothixene is a potent antagonist of the histamine H1 receptor, exhibiting a strong binding affinity with a Ki value of 3.75 nM. This pronounced antagonism at H1 receptors is a primary contributor to the sedative effects observed with this compound patsnap.com.

In stark contrast to its high affinity for the H1 receptor, chlorprothixene shows a very low affinity for the histamine H3 receptor. The reported Ki value for the H3 receptor is greater than 1000 nM, indicating a negligible interaction at clinically relevant concentrations.

Gamma-Aminobutyric Acid (GABA) Receptor Modulation

Chlorprothixene also interacts with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

Chlorprothixene has been identified as an inhibitor of the GABAA receptor. However, detailed research findings specifying its binding affinities and functional effects on the various GABAA receptor subtypes are not extensively documented in the current scientific literature. The GABAA receptors are pentameric ligand-gated ion channels composed of different subunit combinations (e.g., α, β, γ), and the specific subtype selectivity of chlorprothixene's inhibitory action remains an area for further investigation.

Receptor Binding Affinity of Chlorprothixene Hydrochloride

| Receptor Subtype | Binding Affinity (Ki) |

| 5-HT6 | 3 nM |

| 5-HT7 | 5.6 nM |

| H1 | 3.75 nM |

| H3 | >1000 nM |

| GABAA | Inhibitor (specific subtype affinities not detailed) |

Muscarinic Acetylcholine (B1216132) Receptor Interactions and Antagonism

Chlorprothixene hydrochloride demonstrates notable antagonistic activity at muscarinic acetylcholine receptors. selleckchem.comdrugbank.com This interaction is a key component of its broad pharmacological profile. drugbank.com The compound binds to and blocks multiple subtypes of muscarinic receptors, including M1, M2, M3, M4, and M5. drugbank.com This blockade of acetylcholine signaling is responsible for the anticholinergic effects observed with the compound. drugbank.com

Research has quantified the binding affinity (Ki) of chlorprothixene for several of these receptor subtypes, indicating a strong interaction. The Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki value signifies a higher binding affinity.

Data sourced from studies on muscarinic acetylcholine receptor binding.

N-Methyl-D-aspartate Receptor (NMDAR) Current Modulation in Neuronal Preparations

The N-Methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic receptor for the excitatory neurotransmitter glutamate, playing a key role in synaptic plasticity and excitatory neurotransmission in the brain. researchgate.net NMDARs are complex structures composed of multiple subunits and feature various binding sites that modulate their activity. nih.gov The flow of ions through the NMDAR channel is voltage-dependent and requires the binding of both glutamate and a co-agonist like glycine or D-serine for activation. elsevierpure.com

Despite the extensive characterization of chlorprothixene's binding profile at dopamine, serotonin, histamine, muscarinic, and adrenergic receptors, a review of the researched scientific literature does not provide specific findings on the direct modulation of N-Methyl-D-aspartate Receptor (NMDAR) currents or binding affinity by chlorprothixene hydrochloride. selleckchem.comdrugbank.comguidetopharmacology.orgtargetmol.com The primary documented mechanisms of action for chlorprothixene center on its potent antagonism at other receptor systems. drugbank.comguidetopharmacology.org

Table of Mentioned Compounds

Intracellular Signaling Pathways and Cellular Mechanisms of Action

Regulation of Adenylate Cyclase-cAMP-Protein Kinase A (PKA) Signaling

Chlorprothixene (B1288) hydrochloride, as a dopamine (B1211576) receptor antagonist, is understood to influence the adenylate cyclase-cAMP-protein kinase A (PKA) signaling pathway. This pathway is a crucial intracellular cascade that translates extracellular signals into cellular responses. The binding of ligands to G protein-coupled receptors (GPCRs) can either stimulate or inhibit adenylate cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). wikipedia.orgmultispaninc.com This modulation of cAMP levels directly impacts the activity of PKA, a key enzyme that phosphorylates a multitude of downstream protein targets, thereby regulating a wide array of cellular functions. wikipedia.orgufmg.br

The mechanism of this pathway involves the activation of adenylate cyclase, leading to an increase in intracellular cAMP. This elevation in cAMP then activates PKA, which in turn phosphorylates various substrate proteins, initiating a cascade of events that culminate in a cellular response. ufmg.br Conversely, inhibition of adenylate cyclase leads to a decrease in cAMP levels and a subsequent reduction in PKA activity. Given that chlorprothixene antagonizes dopamine receptors, which are GPCRs known to couple to and modulate adenylate cyclase activity, it is through this mechanism that the compound is presumed to exert its regulatory effects on the cAMP-PKA signaling axis.

Modulation of Dopamine- and cAMP-Regulated Phosphoprotein (DARPP-32) Pathways

A key downstream effector of the cAMP-PKA signaling cascade, particularly in dopaminoceptive neurons, is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). plos.org The phosphorylation state of DARPP-32 is a critical determinant of its function. rndsystems.commdpi.com Phosphorylation of DARPP-32 at the threonine-34 (Thr34) residue by PKA converts it into a potent inhibitor of protein phosphatase-1 (PP1). mdpi.com PP1 is a versatile phosphatase that dephosphorylates numerous proteins; its inhibition by phosphorylated DARPP-32, therefore, amplifies the effects of PKA.

Chlorprothixene, by acting as a dopamine receptor antagonist, can modulate the phosphorylation of DARPP-32. Antipsychotic drugs are known to have cell type-specific effects on the phosphorylation of DARPP-32. nih.gov The modulation of dopamine signaling by chlorprothixene would be expected to alter the level of PKA-mediated phosphorylation of DARPP-32, thereby influencing the activity of PP1 and the phosphorylation state of its downstream targets. This intricate regulation of the DARPP-32 pathway represents a significant mechanism through which chlorprothixene can exert its cellular effects. In some cellular contexts, DARPP-32 can also be phosphorylated by non-dopaminergic factors. nih.gov

Influence on AKT-mTORC1 Protein Synthesis Pathway

The AKT-mTORC1 pathway is a central regulator of cell growth, proliferation, and survival. Research has indicated that antipsychotic medications can influence this signaling cascade. researchgate.net The pathway is initiated by the activation of Akt (also known as protein kinase B), which in turn can activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1). thermofisher.comnih.gov mTORC1 is a critical regulator of protein synthesis. researchgate.net

Studies on other antipsychotics have shown that they can increase the phosphorylation and activation of Akt, leading to the stimulation of the mTORC1 pathway. thermofisher.com This suggests that chlorprothixene, as a member of the thioxanthene (B1196266) class of antipsychotics, may also modulate the AKT-mTORC1 pathway. By influencing this pathway, chlorprothixene could impact protein synthesis and other cellular processes that are critical for cell growth and survival, which is particularly relevant in the context of its effects on cancer cells.

Glycogen Synthase Kinase-3 (GSK-3) Pathway Interactions

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that is implicated in a wide range of cellular processes, including metabolism, cell fate, and survival. mdpi.comfrontiersin.org The activity of GSK-3 is, in part, regulated by the Akt signaling pathway. Akt can phosphorylate and inactivate GSK-3. nih.gov Neuropsychiatric drugs, including antipsychotics, have been shown to modulate GSK-3 signaling. nih.gov

The interaction of antipsychotics with the GSK-3 pathway can be complex. Some studies suggest that antipsychotics can regulate GSK-3 through both Akt-dependent and independent mechanisms, such as the Wnt signaling pathway. nih.govresearchgate.net Given that chlorprothixene is an antipsychotic, it is plausible that it interacts with and modulates the GSK-3 signaling pathway. This interaction could contribute to the diverse cellular effects of chlorprothixene, including its impact on cell proliferation and survival.

Investigation of Cell Cycle Perturbations in Disease Models

In the context of acute myeloid leukemia (AML), chlorprothixene has been shown to perturb the cell cycle. researchgate.netnih.gov RNA-sequencing analysis of AML cell lines treated with chlorprothixene revealed differential expression of genes associated with the cell cycle. researchgate.net Specifically, a significant number of genes related to the G1/S transition were downregulated following treatment. researchgate.net

Flow cytometry analysis confirmed that chlorprothixene induces cell cycle arrest in the G0/G1 phase in AML cells. researchgate.net This blockage of the cell cycle progression at the G0/G1 phase is a key contributor to the antiproliferative effects of chlorprothixene on AML cells. researchgate.netresearchgate.net By halting the cell cycle, chlorprothixene prevents the replication of leukemic cells, thereby inhibiting their proliferation. mdpi.comnih.gov

| Cell Line | Treatment Concentration | Duration of Treatment | Observed Effect on Cell Cycle |

| NB4 | 20 µM and 40 µM | 24 hours | Increased cell count in G0/G1 phase, decreased in S phase. |

| Kasumi-1 | 20 µM and 40 µM | 24 hours | Increased cell count in G0/G1 phase, decreased in S phase. |

Induction of Apoptosis in Acute Myeloid Leukemia (AML) Cells

Chlorprothixene has been identified as a potent inducer of apoptosis, or programmed cell death, in AML cells. researchgate.netnih.gov This pro-apoptotic effect has been observed across different subtypes of AML. researchgate.net The induction of apoptosis is a critical mechanism for the elimination of cancer cells. nih.govmdpi.com

The pro-apoptotic activity of chlorprothixene in AML is linked to its ability to reduce the levels of certain oncofusion proteins, such as PML-RARα and AML1-ETO. researchgate.netnih.gov This reduction leads to an increased expression of genes that are involved in promoting apoptosis, ultimately leading to the death of the AML cells. researchgate.netresearchgate.net In murine xenograft models of AML, treatment with chlorprothixene was found to inhibit tumor growth and induce apoptosis of leukemic cells in situ. researchgate.netnih.gov

Activation of Autophagic Processes in Acute Myeloid Leukemia (AML) Cells

In addition to inducing apoptosis, chlorprothixene also activates autophagy in AML cells. researchgate.netnih.gov Autophagy is a cellular process involving the degradation of cellular components via lysosomes. nih.govmdpi.com In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death. nih.gov

In AML cells treated with chlorprothixene, autophagy appears to act in concert with apoptosis to cooperatively induce cell death. researchgate.netnih.gov Treatment with chlorprothixene leads to an upregulation of autophagy markers such as ATG12, Beclin1, and LC3 in a dose- and time-dependent manner. researchgate.net Furthermore, the inhibition of autophagy was found to reduce the growth-inhibitory effects of chlorprothixene and decrease the levels of apoptosis markers, suggesting that chlorprothixene-induced autophagy promotes apoptotic cell death in AML cells. researchgate.net This interplay between autophagy and apoptosis highlights a complex mechanism of action for chlorprothixene in AML. haematologica.org

| Autophagy Marker | Effect of Chlorprothixene Treatment |

| ATG12 | Upregulated |

| Beclin1 | Upregulated |

| LC3 | Upregulated |

Effects on Acid Sphingomyelinase Activity in Cellular Models

Chlorprothixene is classified as a functional inhibitor of acid sphingomyelinase (FIASMA) mdpi.com. This class of drugs functionally impairs the activity of the lysosomal enzyme acid sphingomyelinase (ASM). The primary mechanism of action for FIASMAs involves their physicochemical properties. As cationic amphiphilic drugs, they accumulate in lysosomes and lead to the detachment of ASM from the inner lysosomal membrane, which is crucial for its enzymatic activity. This detachment results in the inactivation and subsequent degradation of the ASM protein mdpi.com.

The inhibition of ASM by chlorprothixene has been observed to normalize ceramide content in cellular models. For instance, in bronchial epithelial cells, chlorprothixene was shown to normalize ceramide levels mdpi.com. This functional inhibition of ASM and the subsequent reduction in ceramide production are key aspects of its cellular mechanism of action.

The table below summarizes the key findings regarding the effect of chlorprothixene on acid sphingomyelinase activity.

| Feature | Description | Reference |

| Classification | Functional Inhibitor of Acid Sphingomyelinase (FIASMA) | mdpi.com |

| Mechanism | Induces detachment of ASM from the inner lysosomal membrane, leading to its inactivation and degradation. | mdpi.com |

| Cellular Effect | Normalization of ceramide content in bronchial epithelial cells. | mdpi.com |

Interaction with Corepressor mSin3 and the REST-binding site in Medulloblastoma Cells

In the context of medulloblastoma, a malignant pediatric brain tumor, chlorprothixene has been shown to interact with the transcriptional repressor complex involving the RE1-silencing transcription factor (REST) and the corepressor mSin3. REST is a key regulator of neuronal gene expression, and its aberrant activity is implicated in various cancers, including medulloblastoma.

A study identified that chlorprothixene interacts with the REST-binding site of the corepressor mSin3 mdpi.com. This interaction is significant because the REST/mSin3 complex is crucial for the repression of target genes that can influence tumor growth. By interfering with this interaction, chlorprothixene can inhibit the growth of medulloblastoma cells. Specifically, the study demonstrated that chlorprothixene inhibits the in vitro growth of the medulloblastoma DAOY cell line mdpi.com.

This finding highlights a novel anticancer mechanism of chlorprothixene, positioning it as a potential therapeutic agent that targets specific transcriptional repressor complexes in cancer cells.

The table below details the interaction of chlorprothixene with the REST/mSin3 complex in medulloblastoma cells.

| Feature | Description | Reference |

| Molecular Target | REST-binding site of the corepressor mSin3. | mdpi.com |

| Cellular Context | Medulloblastoma cells (DAOY cell line). | mdpi.com |

| Mechanism of Action | Interacts with the REST-binding site of mSin3, disrupting the transcriptional repressor complex. | mdpi.com |

| Functional Outcome | Inhibition of in vitro growth of medulloblastoma cells. | mdpi.com |

Neurochemical and Neurobiological Investigations in Preclinical Models

Impact on Hypothalamic and Hypophyseal Hormone Release in Rodents

Chlorprothixene (B1288) hydrochloride exerts notable effects on the neuroendocrine system by modulating the release of hormones from the hypothalamus and pituitary gland (hypophysis). As a class, thioxanthenes are recognized for their capacity to depress the release of most hypothalamic and hypophyseal hormones. nih.gov A primary mechanism underlying this effect is the blockade of dopamine (B1211576) D2 receptors in the tuberoinfundibular pathway, which normally inhibits prolactin secretion.

A significant and consistent finding in preclinical rodent models is the elevation of plasma prolactin levels following the administration of dopamine antagonists like chlorprothixene. By blocking the inhibitory action of dopamine on pituitary lactotrophs, chlorprothixene leads to a marked increase in prolactin release. nih.gov This effect is a hallmark of many first-generation antipsychotics and serves as an in vivo indicator of dopamine receptor blockade.

Beyond prolactin, the influence of chlorprothixene and related compounds on other hormones such as growth hormone (GH) and corticosterone (B1669441) has been investigated. While direct studies on chlorprothixene are limited, research on the closely related phenothiazine (B1677639) antipsychotic, chlorpromazine (B137089), provides valuable insights. In rats, chlorpromazine has been shown to suppress the episodic bursts of GH secretion. nih.gov This inhibitory effect on GH release is thought to be mediated within the medial basal hypothalamus. Furthermore, studies in pregnant rats have demonstrated that chlorpromazine can induce an increase in plasma corticosterone levels. nih.gov Given the similar receptor binding profiles of chlorprothixene and chlorpromazine, it is plausible that chlorprothixene may exert comparable effects on GH and corticosterone release in rodent models.

The table below summarizes the observed effects of thioxanthenes and related compounds on hormone release in rodents.

| Hormone | Effect | Putative Mechanism |

| Prolactin | Increase | Blockade of dopamine D2 receptors in the tuberoinfundibular pathway. |

| Growth Hormone (GH) | Decrease/Suppression | Action within the medial basal hypothalamus. |

| Corticosterone | Increase | Modulation of the hypothalamic-pituitary-adrenal (HPA) axis. |

This table is based on findings for the thioxanthene (B1196266) class and the closely related phenothiazine, chlorpromazine.

Alterations in Cerebral Neurotransmitter Metabolism (5-Hydroxytryptamine, Norepinephrine (B1679862), Dopamine)

Chlorprothixene hydrochloride's primary mechanism of action involves the antagonism of several key neurotransmitter receptors, leading to significant alterations in the metabolism of cerebral monoamines, including 5-hydroxytryptamine (serotonin), norepinephrine, and dopamine. nih.gov

The antagonistic activity of chlorprothixene at dopamine D1, D2, and D3 receptors is central to its antipsychotic effects. nih.gov By blocking these receptors, particularly in the mesolimbic pathway, chlorprothixene is thought to reduce dopaminergic hyperactivity associated with psychosis. This blockade leads to a compensatory increase in dopamine synthesis and turnover in certain brain regions. The body attempts to overcome the receptor blockade by increasing the firing rate of dopaminergic neurons and accelerating the synthesis and metabolism of dopamine. This is often reflected in increased levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in preclinical models.

Chlorprothixene also demonstrates significant antagonism at serotonin (B10506) 5-HT2A receptors. nih.gov This action is believed to contribute to its therapeutic profile, potentially by modulating dopamine release in different brain regions and mitigating some of the extrapyramidal side effects associated with potent D2 receptor blockade. The interaction with the serotonergic system can also influence the metabolism of serotonin, although the precise nature of these changes is complex and can vary depending on the specific brain region and the duration of treatment.

Furthermore, chlorprothixene acts as an antagonist at α1-adrenergic receptors, which are involved in the regulation of norepinephrine release and signaling. nih.gov This blockade can affect norepinephrine metabolism, potentially leading to changes in its turnover and the levels of its metabolites, such as 3-methoxy-4-hydroxyphenylglycol (MHPG). Early studies in rats have indeed indicated that chlorprothixene influences the metabolism of both norepinephrine and serotonin in the brain. nih.gov

The multifaceted receptor antagonism of chlorprothixene results in a complex pattern of changes in neurotransmitter metabolism, as summarized in the table below.

| Neurotransmitter | Primary Receptor Interaction | Effect on Metabolism |

| Dopamine | D1, D2, D3 Antagonism | Increased turnover, leading to elevated levels of metabolites (HVA, DOPAC). |

| 5-Hydroxytryptamine (Serotonin) | 5-HT2A Antagonism | Modulation of serotonin metabolism, with region-specific effects. |

| Norepinephrine | α1-Adrenergic Antagonism | Altered turnover and metabolism. |

Modulation of Catecholamine Release in Adrenal Medulla and Brain

Preclinical studies suggest that chlorprothixene hydrochloride can modulate the release of catecholamines—dopamine, norepinephrine, and epinephrine (B1671497)—in both the central nervous system and the adrenal medulla. The primary mechanism for this modulation is its antagonist activity at various presynaptic and postsynaptic receptors that regulate catecholamine release.

In the adrenal medulla, which is a major source of circulating catecholamines, particularly epinephrine and norepinephrine, the release is primarily under the control of the sympathetic nervous system via acetylcholine (B1216132) acting on nicotinic receptors. While direct studies on chlorprothixene's effect on the adrenal medulla are not extensively detailed in recent literature, older research on related compounds and the known pharmacology of chlorprothixene suggest potential for modulation. For instance, high doses of chlorprothixene have been noted to inhibit the protective effect of iproniazid (B1672159) against reserpine-induced catecholamine release in the adrenal medulla and brain of rats. nih.gov This indicates an interaction with the mechanisms governing catecholamine storage and release.

Neurobiological Substrates of Receptor-Mediated Actions in Animal Models

The diverse pharmacological effects of chlorprothixene hydrochloride are rooted in its affinity for and antagonism of a wide range of neurotransmitter receptors. In vitro and in vivo studies in animal models have quantified these interactions, providing a clear picture of its neurobiological substrates.

Chlorprothixene exhibits a high affinity for several dopamine receptor subtypes, which is fundamental to its antipsychotic action. It is a potent antagonist of D1, D2, and D3 receptors. nih.govnih.gov The blockade of D2 receptors in the mesolimbic pathway is particularly crucial for its therapeutic effects in psychosis.

In addition to its dopaminergic antagonism, chlorprothixene is a potent antagonist of serotonin receptors, particularly the 5-HT2A, 5-HT6, and 5-HT7 subtypes. nih.gov The 5-HT2A receptor antagonism is a feature shared with many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia. Its high affinity for 5-HT6 receptors has also been noted, a target that is under investigation for potential cognitive-enhancing effects.

Chlorprothixene also demonstrates strong antagonism at histamine (B1213489) H1 receptors, which underlies its prominent sedative effects. nih.gov Furthermore, it has significant α1-adrenergic receptor blocking activity, contributing to its cardiovascular side effects such as orthostatic hypotension. nih.gov Finally, chlorprothixene possesses anticholinergic properties through its antagonism of muscarinic receptors. nih.gov

The receptor binding affinities (Ki values) from various preclinical studies are summarized in the interactive data table below. Lower Ki values indicate a stronger binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Associated Effect |

| Dopamine D1 | 18 | Antipsychotic effects, potential for extrapyramidal symptoms |

| Dopamine D2 | 2.96 | Primary antipsychotic effects, hyperprolactinemia |

| Dopamine D3 | 4.56 | Antipsychotic effects |

| Serotonin 5-HT2A | 9.4 | Potential reduction of extrapyramidal symptoms, possible effects on negative symptoms |

| Serotonin 5-HT6 | 3 | Under investigation for cognitive effects |

| Serotonin 5-HT7 | 5.6 | Potential antidepressant and anxiolytic effects |

| Histamine H1 | 3.75 | Sedation, weight gain |

| α1-Adrenergic | High affinity (specific Ki not consistently reported) | Orthostatic hypotension, sedation |

| Muscarinic (non-selective) | High affinity (specific Ki not consistently reported) | Anticholinergic side effects (dry mouth, blurred vision) |

Ki values are compiled from various sources and may vary between studies.

Studies on Learning and Memory Effects in Rodent Models

The impact of chlorprothixene hydrochloride on learning and memory in rodent models is complex and not extensively characterized. As with many first-generation antipsychotics, its potent sedative and anticholinergic properties can confound the assessment of cognitive function in behavioral paradigms.

Antipsychotic medications, in general, can have varied effects on cognition. While they are effective in treating the positive symptoms of psychosis, their impact on the cognitive deficits associated with schizophrenia is less clear, and some may even impair certain cognitive domains. The sedative effects of chlorprothixene, mediated by H1 receptor antagonism, can reduce motor activity and motivation in rodents, which can be misinterpreted as learning or memory deficits in tasks that rely on motor performance, such as the Morris water maze or radial arm maze.

Furthermore, the anticholinergic activity of chlorprothixene is a significant concern for cognitive function. The cholinergic system plays a crucial role in learning and memory processes, and blockade of muscarinic receptors is known to induce amnesia and impair performance in various cognitive tasks in both animals and humans. Therefore, it is plausible that chlorprothixene could impair learning and memory in rodent models.

However, it is also important to consider the potential for indirect cognitive benefits in animal models of psychosis. By reducing psychotic-like behaviors and agitation, chlorprothixene might improve performance on certain cognitive tasks that are disrupted by these behaviors. To date, there is a lack of specific, detailed studies focusing solely on the effects of chlorprothixene hydrochloride on learning and memory in standard rodent cognitive tests. Further research is needed to delineate the specific effects of chlorprothixene on different aspects of cognition, separate from its sedative and anticholinergic actions.

Preclinical Efficacy in Animal Models of Inflammatory Lung Conditions (e.g., Cystic Fibrosis)

Emerging preclinical research has suggested a potential therapeutic role for chlorprothixene hydrochloride in inflammatory lung conditions, such as cystic fibrosis (CF). This novel application stems from its activity as a functional inhibitor of acid sphingomyelinase (FIASMA).

In mouse models of cystic fibrosis, which are characterized by chronic lung inflammation and susceptibility to bacterial infections, the administration of chlorprothixene has shown promising results. By inhibiting acid sphingomyelinase, chlorprothixene can restore normal ceramide concentrations in bronchial epithelial cells. nih.gov This is significant because ceramide accumulation in the lungs of CF patients is thought to contribute to the inflammatory cascade and create a favorable environment for pathogens like Pseudomonas aeruginosa.

Preclinical studies in CF mice have demonstrated that treatment with chlorprothixene can lead to a reduction in lung inflammation and a decreased susceptibility to infection with P. aeruginosa. nih.gov These findings suggest that chlorprothixene, by targeting a fundamental pathophysiological mechanism in CF, could offer a novel therapeutic strategy.

The potential benefits of chlorprothixene in this context are summarized below:

Mechanism: Functional inhibition of acid sphingomyelinase (Asm).

Effect: Normalization of ceramide levels in bronchial epithelial cells.

Outcome in CF mouse models:

Reduced lung inflammation.

Prevention of Pseudomonas aeruginosa infection.

These preclinical findings open up a new avenue for the potential repurposing of chlorprothixene beyond its traditional use in psychiatry.

Investigation of Antiviral Activity in Cell Culture Models (e.g., SARS-CoV Replication)

In addition to its potential anti-inflammatory effects, chlorprothixene hydrochloride has been investigated for its antiviral properties in cell culture models. Specifically, it has been identified as an inhibitor of the replication of coronaviruses, including the severe acute respiratory syndrome coronavirus (SARS-CoV).

In studies utilizing Vero 76 cells, a cell line commonly used for viral research, chlorprothixene has been shown to inhibit the replication of SARS-CoV. nih.gov The exact mechanism of this antiviral activity is still under investigation but is thought to be independent of its antipsychotic effects. This finding is part of a broader effort to screen existing drugs for new therapeutic uses, a process known as drug repurposing. The identification of chlorprothixene as a potential antiviral agent highlights the value of such screening programs in rapidly identifying candidates for further development, particularly in the context of emerging infectious diseases.

While these in vitro findings are promising, it is important to note that they are preliminary. Further research, including studies in animal models and eventually human clinical trials, would be necessary to determine if chlorprothixene has any clinical utility as an antiviral agent.

Preclinical Efficacy in Acute Myeloid Leukemia Murine Xenograft Models

Research into the therapeutic potential of chlorprothixene hydrochloride for acute myeloid leukemia (AML) has extended to in vivo preclinical models, specifically utilizing murine xenograft models to evaluate its efficacy. researchgate.net These studies have provided significant evidence that chlorprothixene inhibits tumor growth and induces programmed cell death (apoptosis) in leukemic cells within a living organism. researchgate.netnottingham.ac.uk

A key study established a xenograft model by subcutaneously injecting human AML cells (NB4 cell line) into nude mice. researchgate.net Following tumor establishment, the mice were treated with either chlorprothixene or a vehicle control for 20 days. The primary endpoint of this investigation was the measurement of tumor volume at regular intervals to assess the anti-tumor activity of the compound. researchgate.net

The results demonstrated a statistically significant reduction in tumor size in the mice treated with chlorprothixene compared to the untreated control group. researchgate.net This inhibition of tumor progression in vivo suggests that chlorprothixene can effectively suppress the proliferation of AML cells in a complex biological environment. researchgate.netnih.gov

To complement the tumor growth inhibition data, the study also investigated the underlying mechanism of action within the xenograft tumors. researchgate.net Analysis of the tumor tissue revealed a markedly increased number of apoptotic cells in the chlorprothixene-treated group. researchgate.net This was determined through a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, a method used to detect DNA fragmentation that is a hallmark of apoptosis. researchgate.net This finding indicates that chlorprothixene's anti-tumor effect is mediated, at least in part, by the induction of apoptosis directly within the tumor microenvironment. researchgate.net

Furthermore, investigations have indicated that chlorprothixene treatment can reduce the levels of specific oncofusion proteins, such as PML-RARα and AML1-ETO, which are critical drivers in certain subtypes of AML. researchgate.netnottingham.ac.uk The downregulation of these proteins leads to an increased expression of genes related to apoptosis, thereby promoting leukemic cell death. researchgate.netnottingham.ac.uk In addition to apoptosis, chlorprothixene was also found to induce autophagy in the xenograft model, another cellular process that can contribute to cell death. researchgate.net

These preclinical findings are significant as they validate in vitro observations and demonstrate the potential of chlorprothixene as an anti-leukemic agent in a more clinically relevant setting. researchgate.netnih.gov The ability to inhibit tumor growth and induce apoptosis in vivo provides a strong rationale for further investigation into its therapeutic applications for AML. researchgate.net

Interactive Data Table: Effect of Chlorprothixene on Tumor Volume in AML Murine Xenograft Model

The following table summarizes the tumor volume measurements from the preclinical murine xenograft study. Users can sort the data by clicking on the column headers.

| Treatment Group | Day 0 (mm³) | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) |

| Vehicle Control | ~100 | ~300 | ~700 | ~1200 | ~1800 |

| Chlorprothixene | ~100 | ~200 | ~350 | ~500 | ~750 |

| Data are estimated from graphical representations in the source literature and presented to illustrate the reported findings. researchgate.net |

Interactive Data Table: Induction of Apoptosis by Chlorprothixene in AML Xenograft Tumors

This table quantifies the level of apoptosis observed in the tumor tissues from the murine xenograft model, as measured by the percentage of TUNEL-positive cells.

| Treatment Group | Apoptotic Cells (% TUNEL-Positive) |

| Vehicle Control | Low / Baseline |

| Chlorprothixene | Significantly Increased |

| The source literature reports a qualitative "obvious increase" in TUNEL-positive cells in the treated group compared to the control group. researchgate.net |

Pharmacokinetic and Metabolic Research in Preclinical Systems

In Vitro Metabolic Profiling and Identification Studies

In vitro studies are fundamental to understanding the metabolic fate of chlorprothixene (B1288) at a cellular and enzymatic level, primarily utilizing liver microsomal and cytosolic fractions.

Preclinical research has identified several key metabolic pathways for chlorprothixene, primarily involving oxidation and demethylation. Studies in animal models, particularly dogs, have been instrumental in characterizing the resulting metabolites. nih.gov

The primary biotransformation reactions include:

Sulfoxidation: The sulfur atom in the thioxanthene (B1196266) ring is oxidized to form chlorprothixene sulfoxide (B87167).

Hydroxylation: Hydroxyl groups are added to the tricyclic ring system. Research has identified phenolic metabolites such as 6-hydroxy-chlorprothixene and 7-hydroxy-chlorprothixene. nih.gov In the dog model, 5-hydroxy-chlorprothixene has also been detected as a major metabolite. nih.gov

N-Demethylation: The dimethylamino group on the side chain can be demethylated. nih.gov

These primary metabolites can undergo further biotransformation, such as conjugation (e.g., with glucuronic acid) before excretion. nih.gov One study also identified a more complex metabolite in dogs, suggested to be 6-hydroxy-7-methoxy-chlorprothixene or 7-hydroxy-6-methoxy-chlorprothixene. nih.gov

Table 1: Identified Metabolites of Chlorprothixene in Preclinical Models

| Metabolite Name | Metabolic Pathway | Species Detected In | Citation |

|---|---|---|---|

| Chlorprothixene Sulfoxide | Sulfoxidation | Dog | nih.gov |

| 5-Hydroxy-chlorprothixene | Hydroxylation | Dog | nih.gov |

| 6-Hydroxy-chlorprothixene | Hydroxylation | Dog | nih.gov |

| 7-Hydroxy-chlorprothixene | Hydroxylation | Dog | nih.gov |

| Demethylated Analogues | N-Demethylation | Dog | nih.gov |

This table is based on available data from preclinical studies and may not be exhaustive.

The cytochrome P450 (CYP) enzyme system, a family of monooxygenases primarily located in the liver, plays a central role in the metabolism of a vast number of drugs, including most antipsychotics. mdpi.com While direct in vitro studies exhaustively detailing chlorprothixene's interaction with each specific CYP isozyme are limited in the public domain, its metabolic profile strongly suggests the involvement of this system.

Phase I metabolic reactions like hydroxylation and demethylation, which are key pathways for chlorprothixene, are characteristically catalyzed by CYP enzymes. mdpi.com For typical antipsychotics, particularly those structurally related to chlorprothixene like the phenothiazine (B1677639) chlorpromazine (B137089), CYP2D6 is a major enzyme involved in their biotransformation. researchgate.net It is therefore highly probable that CYP2D6, and potentially other isoforms such as CYP1A2 and CYP3A4, are involved in the hepatic metabolism of chlorprothixene. researchgate.net

In Vivo Metabolite Exposure and Clearance Pathways in Animal Models

In vivo studies in animal models such as rats and dogs confirm that chlorprothixene undergoes extensive hepatic metabolism prior to elimination. wikipedia.orgnih.gov The resulting metabolites are cleared from the body through both urine and feces. wikipedia.org

In a study involving dogs, phenolic metabolites were found to be predominant in the feces, whereas in urine, these hydroxylated metabolites were largely present as conjugates. nih.gov This indicates that after formation in the liver, metabolites are secreted into bile for fecal elimination or undergo conjugation to increase water solubility for renal excretion. The study highlighted species-specific differences, with 5-hydroxylation being a significant pathway in dogs but not observed in humans. nih.gov The presence of demethylated and sulfoxide analogues was also confirmed in both species. nih.gov

Preclinical Distribution Studies

Distribution studies are performed to understand how a compound spreads throughout the body and accumulates in various tissues.

Specific, detailed quantitative data from autoradiography or tissue concentration studies on chlorprothixene in various organs of preclinical animal models (e.g., brain, liver, kidney) are not extensively available in the reviewed scientific literature. However, as a lipophilic compound that acts on the central nervous system, it is expected to be widely distributed in the body and to cross the blood-brain barrier to exert its pharmacological effects at dopamine (B1211576) receptors in the brain. drugbank.com

Studies on compounds like chlorpromazine show binding to several plasma protein fractions, including albumin, lipoproteins, and gamma-globulins. nih.gov Notably, alpha 1-acid glycoprotein (B1211001) (AAG) has been identified as a crucial binding protein for this class of drugs. nih.gov The interaction is characterized as having a high affinity but low capacity. Conversely, binding to albumin is of a low-affinity, high-capacity type. nih.gov This dual binding to different proteins can influence the free fraction of the drug available for distribution into tissues and for metabolism.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Chlorprothixene hydrochloride |

| Chlorprothixene |

| Chlorprothixene Sulfoxide |

| 5-Hydroxy-chlorprothixene |

| 6-Hydroxy-chlorprothixene |

| 7-Hydroxy-chlorprothixene |

| 6-hydroxy-7-methoxy-chlorprothixene |

| 7-hydroxy-6-methoxy-chlorprothixene |

| Chlorpromazine |

| Albumin |

Analytical Methodologies and Validation for Research Applications

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry offers a simple, cost-effective, and rapid approach for the quantitative determination of Chlorprothixene (B1288) hydrochloride. These methods are based on the principle that the molecule absorbs light in the ultraviolet (UV) and visible (VIS) regions of the electromagnetic spectrum.

Direct UV-VIS spectrophotometry is a fundamental technique for the quantification of Chlorprothixene hydrochloride. The method involves measuring the absorbance of a solution containing the compound at a specific wavelength. Several UV-VIS spectrophotometric methods have been developed, often involving oxidation or ion-pair formation to enhance sensitivity and specificity.

One approach involves the oxidation of Chlorprothixene hydrochloride with reagents like ammonium metavanadate or ceric(IV) ions, resulting in a colorless product. The change in absorbance is then measured. Another technique is based on the formation of an ion-pair complex between the drug and an inorganic complex, such as titanium (IV) thiocyanate, which can be extracted into an organic solvent for measurement. A rapid method for biological specimens utilizes oxidation by alkaline permanganate, which forms products with a characteristic UV absorption maximum at 233 mμ in hexane. Zero-order spectrophotometry has also been employed, with measurements typically taken at wavelengths of maximum absorbance, such as 196.6 nm and 258.4 nm.

| Method/Reagent | Wavelength (λmax) | Linear Concentration Range (µg/mL) | Reference |

|---|---|---|---|

| Zero-Order (Direct) | 196.6 nm, 258.4 nm | 0.4 - 3 | |

| Oxidation with Ammonium Metavanadate | Not Specified | 2.5 - 25 | |

| Ion-Pair with Titanium (IV) Thiocyanate | Not Specified | 4 - 35 | |

| Oxidation with Ceric(IV) Ions | 268 nm | 3.2 - 21.0 | |

| Extractive-Spectrophotometry with Pyrocatechol Violet | 445 nm | 3.5 - 32.0 |

Derivative spectrophotometry enhances the resolution of spectral bands, allowing for more selective and sensitive analysis by calculating the first or second derivative of the absorbance spectrum. This technique can effectively eliminate background interference from excipients in pharmaceutical formulations. Methods for zero-order (D0), first-order (D1), and second-order (D2) derivative spectrophotometry have been developed and validated for Chlorprothixene hydrochloride.

These methods are reported to be simple, accurate, and reproducible for quantifying the drug. For instance, first derivative measurements have been utilized at 316.0 nm over a concentration range of 0.5-50.0 µg/mL. A comprehensive study validated the use of D1 at wavelengths of 215.8 nm, 247.2 nm, and 268.4 nm, and D2 at 223.2 nm and 257.4 nm. The validation of these methods according to ICH guidelines demonstrated satisfactory linearity, accuracy, and precision, with a limit of detection (LOD) ranging from 0.0531 to 0.0611 µg/mL and a limit of quantification (LOQ) from 0.1776 to 0.2044 µg/mL.

| Derivative Order | Wavelength (nm) | Concentration Range (µg/mL) | Reference |

|---|---|---|---|

| First (D1) | 215.8, 247.2, 268.4 | 0.4 - 3 | |

| Second (D2) | 223.2, 257.4 | 0.4 - 3 | |

| First (D1) | 316.0 | 0.5 - 50.0 |

Spectrofluorimetry is a highly sensitive technique used for the determination of fluorescent compounds. A fluorimetric method has been proposed for Chlorprothixene hydrochloride based on the fluorescence produced upon reaction with orthophosphoric acid. The intensity of the fluorescence is measured at an emission wavelength of 544–548 nm after excitation at 368 nm. This method demonstrates good linearity over a concentration range of 0.1–1.3 µg/mL and has been successfully applied to the analysis of the drug in its pure form and in dosage forms.

Potentiometric Titration Methods

Potentiometric titration is an electrochemical method used for quantitative analysis where the endpoint of the titration is determined by measuring the potential difference between two electrodes. The British Pharmacopoeia outlines a method for the assay of Chlorprothixene hydrochloride using this technique. The procedure involves dissolving the substance in a mixture of 0.01 M hydrochloric acid and ethanol, followed by titration with 0.1 M sodium hydroxide. The volume of titrant added between the two inflection points of the potential curve is used to calculate the amount of Chlorprothixene hydrochloride, where 1 mL of 0.1 M sodium hydroxide is equivalent to 35.23 mg of C₁₈H₁₉Cl₂NS. This method is a standard approach for the assay of the pure drug substance.

Spectroscopic Characterization for Research (e.g., IR, NMR)

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation and characterization of Chlorprothixene hydrochloride.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Chlorprothixene hydrochloride exhibits characteristic absorption bands corresponding to its structural features. Spectral data, often obtained using Attenuated Total Reflectance (ATR) techniques, are available in various spectral databases for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbon atoms. This information is crucial for confirming the identity and purity of the compound in research settings.

Chromatographic Techniques in Analytical Development (e.g., HPLC, LC-MS)

Chromatographic techniques are powerful for separating, identifying, and quantifying components in a mixture. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone methods for the analysis of Chlorprothixene hydrochloride.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Chlorprothixene hydrochloride. Various methods have been developed using C18 columns with UV detection. A typical mobile phase consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer. For example, one method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. Another method employs a C18 column with UV detection at 252 nm. These methods are essential for purity testing, stability studies, and quantitative analysis in pharmaceutical formulations.

| Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV | |

| C18 (Lichrospher 100RP-18) | Acetonitrile-based | UV (252 nm) |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for analyzing low concentrations of drugs in complex matrices like biological samples. LC-MS/MS methods have been developed and validated for the determination of Chlorprothixene and its metabolites in samples such as hair. These methods often use Electrospray Ionization (ESI) in positive mode. The precursor ion for Chlorprothixene ([M+H]⁺) is observed at an m/z of approximately 316.09, which is then fragmented to produce characteristic product ions for quantification.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Instrument Type | LC-ESI-QFT (e.g., Exploris 240 Orbitrap) | |

| Ionization Mode | Positive ESI | |

| Precursor Ion (m/z) | 316.0921 ([M+H]⁺) | |

| Column | XBridge C18 (3.5µm, 2.1x50mm) | |

| Retention Time | 10.058 min |

Method Validation According to International Academic Guidelines (e.g., ICH)

The validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that a method is suitable for its intended purpose. For Chlorprothixene Hydrochloride, as with other pharmaceutical compounds, method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which outlines the necessary validation characteristics and methodologies. ich.orgeuropa.eu The objective of validating an analytical procedure for Chlorprothixene Hydrochloride is to demonstrate its fitness for use in applications such as identification, purity determination, and assay of the active pharmaceutical ingredient (API) and its formulations. ich.orgich.org

The validation process involves a comprehensive evaluation of several performance characteristics to ensure the method is reliable, reproducible, and accurate. amsbiopharma.com These characteristics are assessed through a series of experimental studies, and the results are documented in a validation report. ich.org

Key Validation Parameters for Chlorprothixene Hydrochloride Analytical Methods:

Specificity/Selectivity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgamsbiopharma.com For Chlorprothixene Hydrochloride, specificity is demonstrated by showing that there is no interference from these other components at the retention time of the main peak in chromatographic methods. orientjchem.org This is often confirmed by spiking the sample with known impurities and observing that the peaks are well-resolved. orientjchem.org

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org For Chlorprothixene Hydrochloride, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them. sysrevpharm.org A linear relationship is confirmed if the regression analysis of the plot of signal versus concentration yields a correlation coefficient (R²) close to 1. sysrevpharm.org It is recommended to use a minimum of five concentrations to establish linearity. ich.org

Range: The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org The specified range for a Chlorprothixene Hydrochloride assay is typically derived from the linearity studies and is established by confirming these parameters at the extremes of the range. ich.org

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage of recovery of the known amount of analyte added. amsbiopharma.com For Chlorprothixene Hydrochloride, accuracy can be determined by applying the method to a sample of known purity (e.g., a reference standard) or by spiking a placebo with a known amount of the drug and measuring the recovery. ich.org

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. actascientific.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. actascientific.com Precision is considered at two levels:

Repeatability (Intra-assay precision): This is assessed by performing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration. ich.org

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment. ich.org

Detection Limit (LOD): The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For spectrophotometric methods for Chlorprothixene Hydrochloride, the LOD has been reported in the range of 0.0531-0.0611 µg/mL. sysrevpharm.org

Quantitation Limit (LOQ): The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org For spectrophotometric methods for Chlorprothixene Hydrochloride, the LOQ has been reported in the range of 0.1776-0.2044 µg/mL. sysrevpharm.org

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ich.org This is typically evaluated during the development phase of the analytical procedure. ich.org

Illustrative Data from Validation Studies of Analytical Methods for Chlorprothixene Hydrochloride

The following tables provide examples of the data that would be generated during the validation of an analytical method for Chlorprothixene Hydrochloride, based on the principles outlined in the ICH guidelines.

Table 1: Linearity Data for Chlorprothixene Hydrochloride by UV-Vis Spectrophotometry

| Concentration (µg/mL) | Absorbance at 258.4 nm |

| 0.4 | 0.112 |

| 0.8 | 0.225 |

| 1.2 | 0.338 |

| 1.6 | 0.451 |

| 2.0 | 0.564 |

| 2.4 | 0.677 |

| 3.0 | 0.845 |

| Regression Equation | y = 0.281x + 0.001 |

| Correlation Coefficient (R²) | 0.9995 |

Table 2: Accuracy (Recovery) Data for Chlorprothixene Hydrochloride

| Amount Added (mg) | Amount Found (mg) | Recovery (%) |

| 8.0 | 7.95 | 99.38 |

| 10.0 | 10.02 | 100.20 |

| 12.0 | 11.93 | 99.42 |

| Average Recovery (%) | 99.67 | |

| RSD (%) | 0.45 |

Table 3: Precision Data for Chlorprothixene Hydrochloride

| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | |

| Concentration (µg/mL) | 1.0 | 1.0 |

| Number of Replicates (n) | 6 | 6 |

| Mean Measured Concentration (µg/mL) | 0.998 | 1.005 |

| Standard Deviation | 0.009 | 0.012 |

| RSD (%) | 0.90 | 1.19 |

Table 4: LOD and LOQ Data for Chlorprothixene Hydrochloride

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.057 |

| Limit of Quantitation (LOQ) | 0.191 |

Structure Activity Relationship Sar Studies and Computational Medicinal Chemistry

Elucidation of Structural Determinants for Receptor Binding and Selectivity

Chlorprothixene (B1288), a typical antipsychotic of the thioxanthene (B1196266) class, exerts its effects by interacting with a variety of neurotransmitter receptors. drugbank.comwikipedia.org Its therapeutic action, particularly in managing psychosis, is primarily attributed to its ability to antagonize dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway. nih.govpatsnap.commdedge.com However, it also displays strong binding affinity for other receptors, including dopamine (D1, D3), serotonin (B10506) (5-HT2), histamine (B1213489) (H1), muscarinic, and alpha-1 adrenergic receptors, which contributes to its broad pharmacological profile and some of its side effects. drugbank.comnih.gov

SAR studies have been crucial in identifying the key structural components of the thioxanthene scaffold responsible for this receptor interaction. The major structural features influencing activity include:

The Tricyclic Ring System: The thioxanthene ring system is a foundational element. The substitution pattern on this ring system, particularly at the 2-position, is critical. In chlorprothixene, the chlorine atom at this position enhances its antipsychotic potency. nih.gov

The Alkylidene Side Chain: A crucial feature of thioxanthenes is the double bond connecting the tricyclic ring to the side chain. wikipedia.org This linkage introduces geometric isomerism, which has profound implications for pharmacological activity.

The Amino Side Chain: The nature of the side chain, typically a dimethylaminopropylidene group, and its protonatable nitrogen atom are essential for interaction with the target receptors. This nitrogen atom engages in key interactions, such as with the conserved aspartate residue (Asp) in the D2 receptor. researchgate.netresearchgate.net

The table below summarizes the binding affinities of chlorprothixene for various receptors, illustrating its multi-target profile.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D1 | 18 |

| Dopamine D2 | 2.96 |

| Dopamine D3 | 4.56 |

| Dopamine D5 | 9 |

| Serotonin 5-HT2 | 9.4 |

| Serotonin 5-HT6 | 3 |

| Serotonin 5-HT7 | 5.6 |

| Histamine H1 | 3.75 |

| Data sourced from Selleck Chemicals. selleckchem.com |

Impact of Stereochemical Configuration on Pharmacological Activity

The double bond in the side chain of chlorprothixene results in two geometric isomers: cis-(Z) and trans-(E). Pharmacological studies have unequivocally demonstrated that the stereochemical configuration is a critical determinant of antipsychotic activity. nih.govnih.gov

The cis-(Z)-isomer of chlorprothixene is the pharmacologically active form, exhibiting significantly higher affinity for dopamine D2 receptors compared to the trans-(E)-isomer. researchgate.netnih.gov This stereoselectivity is a common feature among thioxanthene antipsychotics. nih.gov The specific three-dimensional arrangement of the cis isomer allows for an optimal fit into the dopamine receptor binding pocket, mimicking the conformation of dopamine. nih.gov Molecular modeling studies suggest that the spatial relationship between the tricyclic ring and the protonated nitrogen on the side chain in the cis configuration is crucial for effective receptor blockade. researchgate.netnih.gov In contrast, the trans isomer possesses a markedly different conformation that weakens its interaction with the D2 receptor, rendering it pharmacologically less potent or inactive. nih.gov

The differential activity of these isomers highlights the highly specific nature of the ligand-receptor interaction, where even subtle changes in molecular geometry can lead to a dramatic loss of biological function. nih.gov This principle underscores the importance of stereochemistry in drug design and action. nih.govwashington.edu

Rational Design and Optimization of Chlorprothixene-like Structures

Insights from SAR studies have fueled the rational design and optimization of chlorprothixene-like structures to develop new antipsychotic agents. nih.gov The primary goals of these efforts have been to enhance selectivity for the D2 receptor, modulate activity at other receptors (like 5-HT2A) to improve efficacy against negative symptoms of schizophrenia, and reduce unwanted side effects. mdedge.comnih.gov

Key strategies in the optimization of thioxanthene and related tricyclic antipsychotics include:

Modification of the 2-substituent: Replacing the chlorine atom with other electron-withdrawing groups, such as a trifluoromethyl group (as seen in flupentixol), has been shown to increase antipsychotic potency. nih.gov

Alterations to the Side Chain: Modifying the length and composition of the aminoalkyl side chain can influence receptor affinity and selectivity. For instance, incorporating a piperazine (B1678402) ring in the side chain (as in flupentixol and thiothixene) generally leads to higher potency compared to a simple alkylamino side chain. nih.govnih.gov

Bioisosteric Replacement: The thioxanthene scaffold itself has been subjected to modification. For example, replacing the sulfur atom in the central ring with other groups or altering the ring structure can lead to compounds with different pharmacological profiles, such as in the case of dibenzoxazepines like loxapine. imperfectpharmacy.shop

These rational design approaches, guided by an understanding of the structural requirements for receptor binding, have led to the development of a range of tricyclic antipsychotic drugs with varying potencies and clinical profiles. nih.govencyclopedia.pub

Computational Modeling and Simulation in Drug Discovery

Computational techniques have become indispensable tools in modern drug discovery, providing detailed insights into the molecular mechanisms of drug action and guiding the design of novel therapeutic agents. nih.govrowan.edu

Due to the challenges in crystallizing membrane-bound proteins like G-protein coupled receptors (GPCRs), computational homology modeling has been a vital technique for obtaining three-dimensional structures of targets like the dopamine D2 receptor. researchgate.netnih.govnih.gov Homology modeling constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein. researchgate.net

For the D2 receptor, early models were often based on the structure of bovine rhodopsin or the β2-adrenergic receptor. nih.gov More recently, the crystal structure of the closely related dopamine D3 receptor has served as a superior template for building more accurate D2 receptor models. nih.gov These models have been instrumental in:

Visualizing the putative binding site of the D2 receptor. researchgate.netresearchgate.net

Performing molecular docking studies to predict how ligands like chlorprothixene bind to the receptor. researchgate.netbibliomed.org

Identifying key amino acid residues involved in ligand recognition and binding. researchgate.netresearchgate.net

While homology models have proven useful, the advent of high-resolution crystal structures of the D2 receptor itself has provided even more accurate templates for computational studies, further refining the understanding of ligand-receptor interactions. bibliomed.orgacs.org